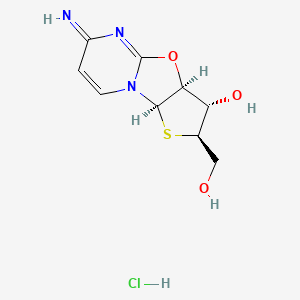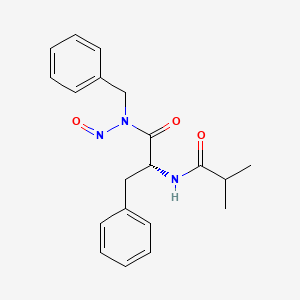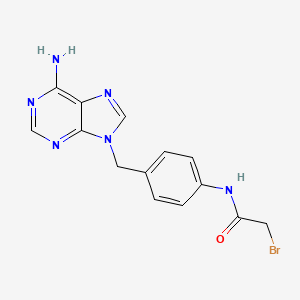
Willardiine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(uracil-1-yl)-L-alanine is the 3-(uracil-1-yl) derivative of L-alanine. It is a non-proteinogenic L-alpha-amino acid and a L-alanine derivative. It derives from a uracil. It is a tautomer of a 3-(uracil-1-yl)-L-alanine zwitterion.
科学的研究の応用
1. Role in Neuropharmacology
Willardiine and its derivatives are significant in neuropharmacological research due to their impact on ionotropic glutamate receptors, specifically AMPA and kainate receptors. For instance, this compound acts as a partial agonist at these receptors, with various analogs showing different binding affinities and effects on receptor activation across brain regions. These findings are crucial in understanding neurological diseases linked to glutamate signaling, positioning this compound-related compounds as potential neurodrugs (Palumbo et al., 2022).
2. Insight into AMPA/kainate Receptors
Synthesized this compound derivatives have been used to study AMPA/kainate receptors. These derivatives can activate and desensitize these receptors, with varying degrees of efficacy. Such research provides deeper understanding of the receptor mechanisms, contributing to the development of new therapeutic agents for neurological disorders (Patneau et al., 1992).
3. This compound in Plant Chemistry
In the realm of plant chemistry, this compound’s biosynthesis has been studied in various higher plants. These studies have provided insight into the enzymatic processes involved in the synthesis of this compound and its isomers, contributing to a broader understanding of amino acid biosynthesis in plants (Murakoshi et al., 1978).
4. Exploring Binding Mechanisms
This compound analogs have also been used in exploring the binding mechanisms of AMPA and kainate receptors. For example, structural studies involving these compounds have aided in identifying key interactions at the molecular level, enhancing the understanding of how these receptors function and how they can be modulated (Jane et al., 1997).
特性
分子式 |
C7H9N3O4 |
|---|---|
分子量 |
199.16 g/mol |
IUPAC名 |
(2S)-2-amino-3-(2,4-dioxopyrimidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(12)13)3-10-2-1-5(11)9-7(10)14/h1-2,4H,3,8H2,(H,12,13)(H,9,11,14)/t4-/m0/s1 |
InChIキー |
FACUYWPMDKTVFU-BYPYZUCNSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)C[C@@H](C(=O)O)N |
正規SMILES |
C1=CN(C(=O)NC1=O)CC(C(=O)O)N |
同義語 |
3-(Uracil-1-yl)-L-alanine beta-(2,4-dihydroxypyrimidin-1-yl)alanine willardiine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


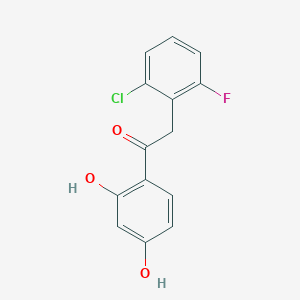
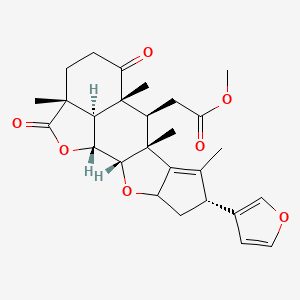
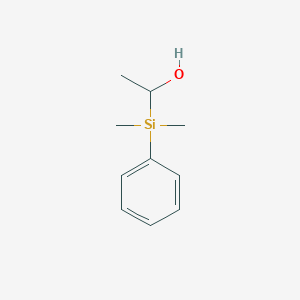
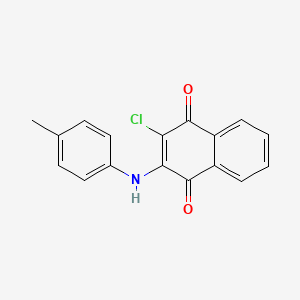
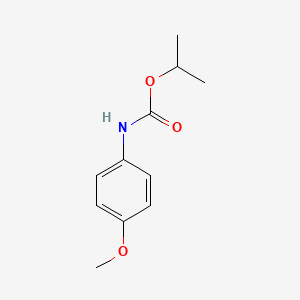
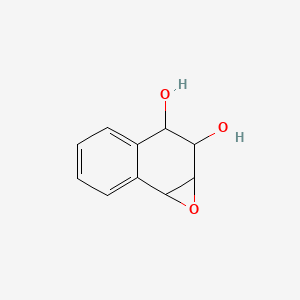
![5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one](/img/structure/B1209479.png)
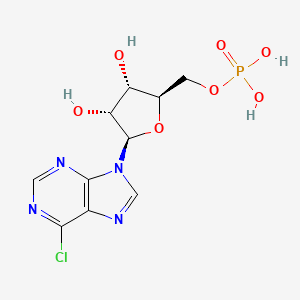
![Benzyl-diethyl-[2-(3-phenylprop-2-enoylsulfanyl)ethyl]azanium;bromide](/img/structure/B1209484.png)
